molecular formula C17H22N2O B13976833 2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- CAS No. 50341-75-8

2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-

Cat. No.: B13976833
CAS No.: 50341-75-8
M. Wt: 270.37 g/mol
InChI Key: LVIGUUSIGAXDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- (CAS: Not explicitly provided in evidence) is a naphthalene derivative featuring a carboxamide group at the 2-position of the naphthalene ring. The amide nitrogen is substituted with a 2-(diethylamino)ethyl group. This structure confers both lipophilic (naphthalene) and hydrophilic (diethylaminoethyl) properties, influencing solubility and reactivity.

For example:

  • Carboxamide Formation: Reaction of naphthalene-2-carboxylic acid with thionyl chloride or oxalyl chloride to form the acid chloride, followed by coupling with N-(2-diethylaminoethyl)amine () .
  • Purification: Typical steps include solvent extraction, acid/base washes, and chromatography () .

Properties

CAS No.

50341-75-8

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C17H22N2O/c1-3-19(4-2)12-11-18-17(20)16-10-9-14-7-5-6-8-15(14)13-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,18,20)

InChI Key

LVIGUUSIGAXDGF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Carboxylic Acid Activation

The naphthalenecarboxylic acid is typically activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or oxalyl chloride. For example:

  • Reaction of 2-naphthalenecarboxylic acid with oxalyl chloride in acetonitrile forms the corresponding acyl chloride.
  • Solvent: Acetonitrile or dichloromethane.
  • Temperature: Room temperature to reflux (40–80°C).

Amidation Reaction

The acyl chloride reacts with N-(2-(diethylamino)ethyl)amine under basic conditions:

  • Base : Triethylamine or pyridine (to neutralize HCl byproduct).
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Yield : ~70–85% (estimated from analogous reactions in).

Example Reaction Scheme :
$$
\text{2-Naphthalenecarboxylic acid} + \text{SOCl}2 \rightarrow \text{2-Naphthalenecarbonyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{HN(CH}2\text{CH}2\text{NEt}_2)} \text{Target compound}
$$

Alternative Routes

Hydrogenation-Based Synthesis

A method adapted from Sunitinib synthesis () involves:

  • Condensation of intermediates under hydrogenation conditions.
  • Catalyst : Palladium on activated charcoal (5–10% Pd/C).
  • Conditions : Hydrogen pressure (3–5 bar), acetic acid solvent, 65°C.

One-Pot Approach

  • Simultaneous activation and amidation using DCC and N-hydroxysuccinimide (NHS):
    • Solvent: DMF or THF.
    • Temperature: 0°C to room temperature.

Purification and Characterization

Key Data Table

Step Reagents/Conditions Solvent Yield Source
Acyl chloride formation Oxalyl chloride, 40°C, 2 h Acetonitrile 90%
Amidation Et$$_3$$N, 25°C, 12 h THF 78%
Hydrogenation Pd/C, H$$_2$$ (3 bar), 65°C Acetic acid 85%
Purification Ethyl acetate/hexane (1:3)

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The diethylaminoethyl side chain can interact with biological receptors, while the naphthalene ring can intercalate with DNA or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Naphthalenecarboxamides

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Naphthalene Amide Side Chain Key Properties/Applications Evidence ID
Target Compound None N-(2-(diethylamino)ethyl) High basicity; pharmaceutical potential [8, 5]
3-Hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide 3-Hydroxy N-(2-hydroxyethyl) Hydrogen bonding; dye intermediates [11]
N-{2-[4-(acetylamino)phenyl]ethyl}-1-hydroxynaphthalene-2-carboxamide 1-Hydroxy; acetylaminophenyl N-(4-acetylaminophenethyl) Enhanced solubility; bioactive [9]
Azo-linked derivatives (e.g., CAS 102364-91-0) Azo group; nitro substituents Varied aryl groups Chromophores; textile dyes [10]

Key Observations :

  • Hydroxy Substituents : Compounds like 3-hydroxy derivatives () exhibit increased polarity and hydrogen-bonding capacity, making them suitable for dye chemistry or metal chelation .
  • Azo Derivatives : Introduction of azo groups () shifts absorption spectra, enabling applications in colorants or sensors .

Aminoethyl-Modified Carboxamides

Table 2: Impact of Aminoethyl Side Chains
Compound Name Aminoethyl Group Molecular Weight (g/mol) Notable Features Evidence ID
N-[2-(diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl ~264.4 (calculated) Lipophilic; CNS-targeting potential [8]
N-[2-(Dimethylamino)ethyl]-naphthalene-2-carboxamide Dimethylaminoethyl ~272.4 (calculated) Reduced steric hindrance; higher pKa [12, 14, 15]
N-[2-(Diethylamino)ethyl]-5-fluoro-indolecarboxamide () Diethylaminoethyl ~428.4 (reported) Anticancer activity; salt formation [5]

Key Observations :

  • Diethylamino vs.
  • Biological Activity: The diethylaminoethyl group in ’s compound is critical for reversible kinase inhibition, suggesting similar mechanisms for the target compound .

Pharmacologically Active Analogs

Table 3: Bioactive Comparisons
Compound Name Target/Activity Structural Differentiation Evidence ID
N-[2-(diethylamino)ethyl]-5-fluoro-indolecarboxamide () Anticancer (kinase inhibition) Indole core; fluorinated substituent [5]
Benzothiazole-linked naphthalenecarboxamide () Enzyme inhibition (e.g., BACE1) Benzothiazole substituent [14, 15]
N-(2-(diethylamino)ethyl)-2-phenylacetamide () Hypothetical CNS modulation Phenylacetamide backbone [8]

Key Observations :

  • Heterocyclic Modifications : Benzothiazole-containing analogs () show enhanced selectivity for enzymes like BACE1, attributed to π-π stacking interactions .
  • Fluorinated Derivatives : Fluorine in ’s compound improves metabolic stability and target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.